molecular formula C16H18N2O3S B230243 N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide

货号 B230243
分子量: 318.4 g/mol
InChI 键: PBFOJSKLQMCKBB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide, commonly referred to as ESI-09, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ESI-09 was first synthesized in 2010 by a team of researchers led by Dr. Stefan Feske at New York University School of Medicine. Since then, it has been extensively studied for its mechanism of action and its potential use in treating various diseases.

作用机制

ESI-09 acts as a potent inhibitor of CRAC channels by binding to the STIM1 protein, which is involved in the activation of these channels. By inhibiting the activity of CRAC channels, ESI-09 effectively blocks the influx of calcium ions into immune cells, which is necessary for their activation. This mechanism of action has been extensively studied and validated in various in vitro and in vivo models.
Biochemical and Physiological Effects:
ESI-09 has been shown to have a range of biochemical and physiological effects, particularly in immune cells. It has been shown to inhibit the production of cytokines, which are signaling molecules involved in the immune response. Additionally, ESI-09 has been shown to inhibit the proliferation and activation of T cells, which play a crucial role in the immune response.

实验室实验的优点和局限性

ESI-09 has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to use and manipulate in vitro and in vivo models. Additionally, it has been extensively studied and validated, which makes it a reliable tool for researchers. However, ESI-09 also has some limitations, particularly in its specificity for CRAC channels. It has been shown to inhibit other ion channels as well, which can complicate its use in certain experiments.

未来方向

There are several future directions for the study of ESI-09. One area of interest is its potential use in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, ESI-09 may have potential applications in cancer research, as it has been shown to inhibit the growth and proliferation of cancer cells. Further studies are needed to fully understand the potential therapeutic applications of ESI-09 and to optimize its use in laboratory experiments.

合成方法

The synthesis of ESI-09 involves several steps, starting with the reaction of 4-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-ethylsulfonyl aniline to form the desired product, ESI-09. The synthesis process has been optimized to ensure high yields and purity of the final product.

科学研究应用

ESI-09 has been extensively studied for its potential therapeutic applications, particularly in the field of immunology. It has been shown to inhibit the activity of calcium release-activated calcium (CRAC) channels, which play a crucial role in the activation of immune cells. This makes ESI-09 a promising candidate for the treatment of autoimmune disorders and other immune-related diseases.

属性

产品名称

N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide

分子式

C16H18N2O3S

分子量

318.4 g/mol

IUPAC 名称

N-[4-[(4-ethylphenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C16H18N2O3S/c1-3-13-4-10-16(11-5-13)22(20,21)18-15-8-6-14(7-9-15)17-12(2)19/h4-11,18H,3H2,1-2H3,(H,17,19)

InChI 键

PBFOJSKLQMCKBB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C

规范 SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。